3-Iodomethyl-3-phenyl-oxetane
Overview
Description
3-Iodomethyl-3-phenyl-oxetane is a chemical compound with the molecular formula C10H11IO . It is a member of the oxetane family, which are four-membered heterocycles containing an oxygen atom .
Synthesis Analysis
The synthesis of oxetanes, including 3-Iodomethyl-3-phenyl-oxetane, often involves the formation of an epoxide followed by ring opening . For example, increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound .Molecular Structure Analysis
The molecular structure of 3-Iodomethyl-3-phenyl-oxetane consists of a four-membered oxetane ring with an iodomethyl and a phenyl group attached . The average mass of the molecule is 274.098 Da and the monoisotopic mass is 273.985443 Da .Chemical Reactions Analysis
Oxetanes, including 3-Iodomethyl-3-phenyl-oxetane, are known for their propensity to undergo ring-opening reactions . The formation of the oxetane ring from an epoxide requires moderate heating and has been modeled to proceed via an SN2 transition structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodomethyl-3-phenyl-oxetane include its molecular weight, which is 274.098 Da . Oxetanes are known for their low molecular weight, high polarity, and marked three-dimensionality .Scientific Research Applications
Synthesis and Reactivity
- Oxetane derivatives, including those related to 3-Iodomethyl-3-phenyl-oxetane, have been explored in various synthetic applications. For instance, 3,3-disubstituted oxetanes have been synthesized and studied for their potential in different chemical reactions (Zarudii et al., 1985). These oxetanes are considered convenient intermediates due to their reactive sites.
Drug Discovery and Molecular Design
- The oxetane ring is noted for its utility in drug discovery as a bioisostere, replacing groups like geminal dimethyl and carbonyl groups. This characteristic makes oxetanes, including 3-Iodomethyl-3-phenyl-oxetane, valuable in the design of diverse chemical entities (Hamzik & Brubaker, 2010).
Enhancing Solubility and Stability
- Incorporation of an oxetane into drug molecules can lead to significant changes in properties like solubility and metabolic stability. Such modifications can improve the efficacy and safety profile of pharmaceutical compounds (Wuitschik et al., 2010).
Synthesis of Optically Active Compounds
- Enzymatic methods have been employed to synthesize optically active tertiary alcohols using derivatives of oxetane, showcasing the versatility of these compounds in producing chiral building blocks for further chemical synthesis (Chen & Fang, 1997).
Spectroscopic and Physicochemical Investigations
- The spectroscopic properties of oxetane derivatives, such as their UV spectra and NMR characteristics, have been extensively studied. These studies provide insights into the electronic structure and behavior of such compounds under various conditions (Nielsen & Finnegan, 1966), (Pihlaja et al., 1975).
Bioisosteric Applications
- The study of oxetanes as potential bioisosteres, particularly in the context of drug discovery, has been a focal area of research. These studies aim to understand how oxetanes can mimic or replace other functional groups in biologically active compounds (Dubois et al., 2021).
Protein Modification
- Research has also delved into the modification of proteins with oxetanes, exploring their potential in enhancing the properties of protein therapeutics. This approach underlines the significance of oxetanes in medicinal chemistry and biotechnology (Boutureira et al., 2017).
Safety And Hazards
Future Directions
Oxetanes, including 3-Iodomethyl-3-phenyl-oxetane, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly exploited for their influence on physicochemical properties as a stable motif in medicinal chemistry . Future directions may include further exploration of oxetanes in drug discovery campaigns .
properties
IUPAC Name |
3-(iodomethyl)-3-phenyloxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGUZMOJTKNAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CI)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298834 | |
Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodomethyl-3-phenyl-oxetane | |
CAS RN |
1416323-21-1 | |
Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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